molecular formula C11H12N2O4 B8427141 N-(2-nitro-4-(oxetan-3-yl)phenyl)acetamide

N-(2-nitro-4-(oxetan-3-yl)phenyl)acetamide

カタログ番号 B8427141
分子量: 236.22 g/mol
InChIキー: QHGZKGIKHIYUNL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-nitro-4-(oxetan-3-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C11H12N2O4 and its molecular weight is 236.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-nitro-4-(oxetan-3-yl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-nitro-4-(oxetan-3-yl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

製品名

N-(2-nitro-4-(oxetan-3-yl)phenyl)acetamide

分子式

C11H12N2O4

分子量

236.22 g/mol

IUPAC名

N-[2-nitro-4-(oxetan-3-yl)phenyl]acetamide

InChI

InChI=1S/C11H12N2O4/c1-7(14)12-10-3-2-8(9-5-17-6-9)4-11(10)13(15)16/h2-4,9H,5-6H2,1H3,(H,12,14)

InChIキー

QHGZKGIKHIYUNL-UHFFFAOYSA-N

正規SMILES

CC(=O)NC1=C(C=C(C=C1)C2COC2)[N+](=O)[O-]

製品の起源

United States

Synthesis routes and methods I

Procedure details

The organic phase (upper phase) was isolated and the process was repeated with an additional 20 ml CH2Cl2. The organic extracts were combined, it was assumed the organic phase contained about 5 g (−80 mmol) of anhydrous HNO3. Using a 50 fold excess, this required about 25 ml of solution. The nitric acid solution was cooled in a ice bath. The N-(4-oxetan-3-ylphenyl)acetamide (21 0 mg, 0.70 mmol) was treated with 25 ml of the chilled HNO3/CH2Cl2 solution and was allowed to stir about 30 minutes. The reaction mixture was carefully poured into 45 ml 1 0% NH4OH solution and carefully shaken. The phases were separated and the aqueous phase was washed with 20 ml CH2Cl2. The combined organic phase was dried over Na2SO4, filtered and concentrated. The crude material was purified
Name
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 mg
Type
reactant
Reaction Step Four
Name
HNO3 CH2Cl2
Quantity
25 mL
Type
reactant
Reaction Step Four
[Compound]
Name
1
Quantity
45 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

The organic phase (upper phase) was isolated and the process was repeated with an additional 20 ml CH2Cl2. The organic extracts were combined, it was assumed the organic phase contained about 5 g (−80 mmol) of anhydrous HNO3. Using a 50 fold excess, this required about 25 ml of solution. The nitric acid solution was cooled in a ice bath. The N-(4-oxetan-3-ylphenyl)acetamide (21.0 mg, 0.70 mmol) was treated with 25 ml of the chilled HNO3/CH2Cl2 solution and was allowed to stir about 30 minutes. The reaction mixture was carefully poured into 45 ml 10% NH4OH solution and carefully shaken. The phases were separated and the aqueous phase was washed with 20 ml CH2Cl2. The combined organic phase was dried over Na2SO4, filtered and concentrated. The crude material was purified
Name
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
21 mg
Type
reactant
Reaction Step Four
Name
HNO3 CH2Cl2
Quantity
25 mL
Type
reactant
Reaction Step Four
Name
Quantity
45 mL
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。